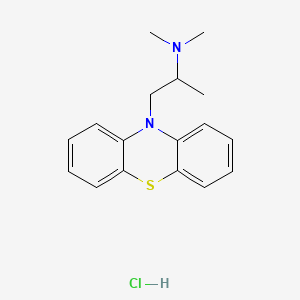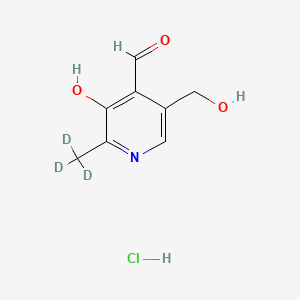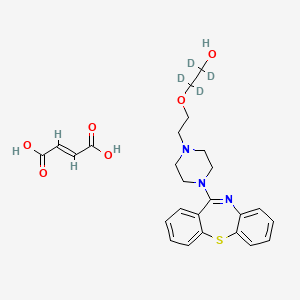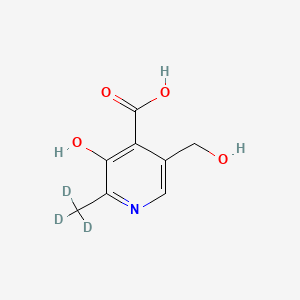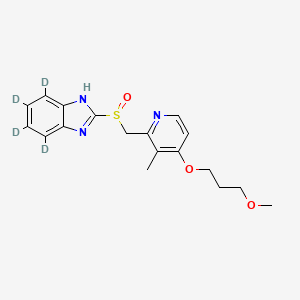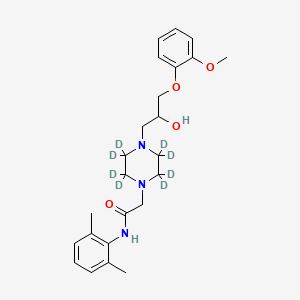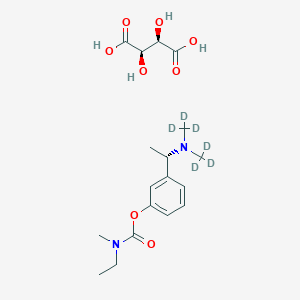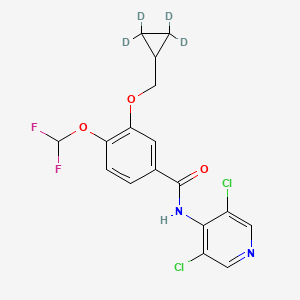
Desmosterol-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmosterol-d6 is a deuterated form of desmosterol, a naturally occurring sterol that is an intermediate in the biosynthesis of cholesterol. Desmosterol constitutes about 1% of brain sterol and is catabolized to cholesterol by the enzyme 3-hydroxysterol 24-reductase (DHCR24). The deuterated form, this compound, is used as a stable isotope-labeled compound in various biochemical and physiological studies .
科学研究应用
Desmosterol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in liquid chromatography and mass spectrometry for the quantification of sterols.
Biology: Employed in studies of sterol metabolism and biosynthesis pathways.
Medicine: Used in research related to Alzheimer’s disease and hepatitis C virus, where it serves as a substitute for desmosterol in viral assays.
Industry: Utilized in the development of pharmaceuticals and other sterol-related products
作用机制
Target of Action
Desmosterol-d6, a deuterium-labeled form of Desmosterol , primarily targets the 3-hydroxysterol 24-reductase (DHCR24) enzyme . This enzyme catalyzes the conversion of Desmosterol to cholesterol . Desmosterol also acts as a specific agonist of the nuclear receptor RORγ .
Mode of Action
This compound interacts with its targets to modulate various biological processes. It inhibits the DHCR24 enzyme, thereby affecting the conversion of Desmosterol to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .
Biochemical Pathways
This compound is involved in the Bloch pathway of cholesterol biosynthesis . It serves as the immediate precursor of cholesterol in this pathway . The compound plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . It significantly down-regulates genes enrolled in the oxidative process and cholesterol homeostasis pathway .
Pharmacokinetics
Deuterium substitution in drug molecules, such as this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
This compound has several molecular and cellular effects. It decreases cellular reactive oxygen species (ROS) levels . In contrast, it remarkably upregulates key inflammatory genes, including IL-6, TNF-α, and IFN-γ . It also impacts progenitor cell differentiation into neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the specific cellular environment. In the context of hepatitis C virus (HCV) based viral assays, this compound is used as a substitute to desmosterol to rescue replication .
生化分析
Biochemical Properties
Desmosterol-d6 plays a crucial role in biochemical reactions, particularly in the biosynthesis of cholesterol. It interacts with several enzymes, including 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes the conversion of desmosterol to cholesterol. This interaction is essential for maintaining cholesterol homeostasis in cells. This compound, being a stable isotope-labeled compound, is used as a tracer in various biochemical assays to study the pharmacokinetics and metabolic profiles of drugs .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the inflammatory response and oxidative stress pathways in intestinal epithelial cells. This compound treatment leads to a significant down-regulation of genes involved in oxidative processes and cholesterol homeostasis, while upregulating key inflammatory genes such as IL-6, TNF-α, and IFN-γ . Additionally, desmosterol is known to contribute to cell membrane fluidity and promote sperm maturation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a ligand for nuclear receptors such as liver X receptor (LXR) and retinoid X receptor (RXR), which play a role in regulating cholesterol homeostasis and immune responses in macrophages . This compound also influences gene expression by modulating the activity of these nuclear receptors, leading to changes in the expression of genes involved in cholesterol metabolism and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to be stable under specific storage conditions, such as -20°C for up to three years in powder form and six months in solution at -80°C . Long-term studies have shown that desmosterol can modulate core genes involved in oxidative stress and inflammatory response processes in intestinal epithelial cells, with significant changes observed in gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that high levels of desmosterol can replace cholesterol in the retina, both structurally and functionally, without causing adverse effects . In models of desmosterolosis, elevated levels of desmosterol and reduced levels of cholesterol can lead to congenital anomalies and other health issues . These findings highlight the importance of dosage in determining the physiological effects of this compound.
Metabolic Pathways
This compound is involved in the Bloch pathway of cholesterol biosynthesis, where it serves as the immediate precursor to cholesterol. It interacts with enzymes such as DHCR24, which catalyzes its conversion to cholesterol . This pathway is crucial for maintaining cholesterol homeostasis in cells and tissues. This compound, as a stable isotope-labeled compound, is used to study metabolic flux and the effects of various drugs on cholesterol metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through plasma lipoproteins. It is predominantly carried by high-density lipoprotein (HDL) and low-density lipoprotein (LDL), with HDL playing a significant role in exporting desmosterol from cells . This transport mechanism is essential for maintaining cholesterol homeostasis and preventing the accumulation of cholesterol intermediates in cells.
Subcellular Localization
This compound is localized within various subcellular compartments, including the plasma membrane and mitochondria. Its low levels in the hippocampus have been shown to impact progenitor cell differentiation into neurons . This compound is also used as a substitute for desmosterol in viral assays to rescue replication, highlighting its importance in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Desmosterol-d6 can be synthesized through the deuteration of desmosterol. The process involves the incorporation of deuterium atoms into the desmosterol molecule. One common method is the catalytic hydrogenation of desmosterol in the presence of deuterium gas. This reaction typically requires a palladium or platinum catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The starting material, desmosterol, is subjected to deuterium gas in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient incorporation of deuterium atoms .
化学反应分析
Types of Reactions
Desmosterol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form desmosterol ketone.
Reduction: It can be reduced to form desmosterol alcohol.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Desmosterol ketone
Reduction: Desmosterol alcohol
Substitution: Various substituted desmosterol derivatives
相似化合物的比较
Similar Compounds
Desmosterol: The non-deuterated form of Desmosterol-d6.
Cholesterol: The final product in the biosynthesis pathway where desmosterol is an intermediate.
Sitosterol: Another sterol with a similar structure but different biological functions.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool for tracing and quantifying sterol metabolism in research studies. Its stable isotope labeling allows for precise measurements and analysis in various biochemical assays .
属性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-QSOBUISFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

